

A Technical Guide to the Stereochemistry of Cbz-D-allo-isoleucine

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Compound of Interest

Compound Name: **Cbz-D-allo-isoleucine**

Cat. No.: **B554548**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stereochemistry of N-Carbobenzyloxy-D-allo-isoleucine (**Cbz-D-allo-isoleucine**), a critical building block in the synthesis of specialized peptides and pharmacologically active molecules. Understanding its unique three-dimensional structure is paramount for its correct application in research and development.

Core Stereochemistry

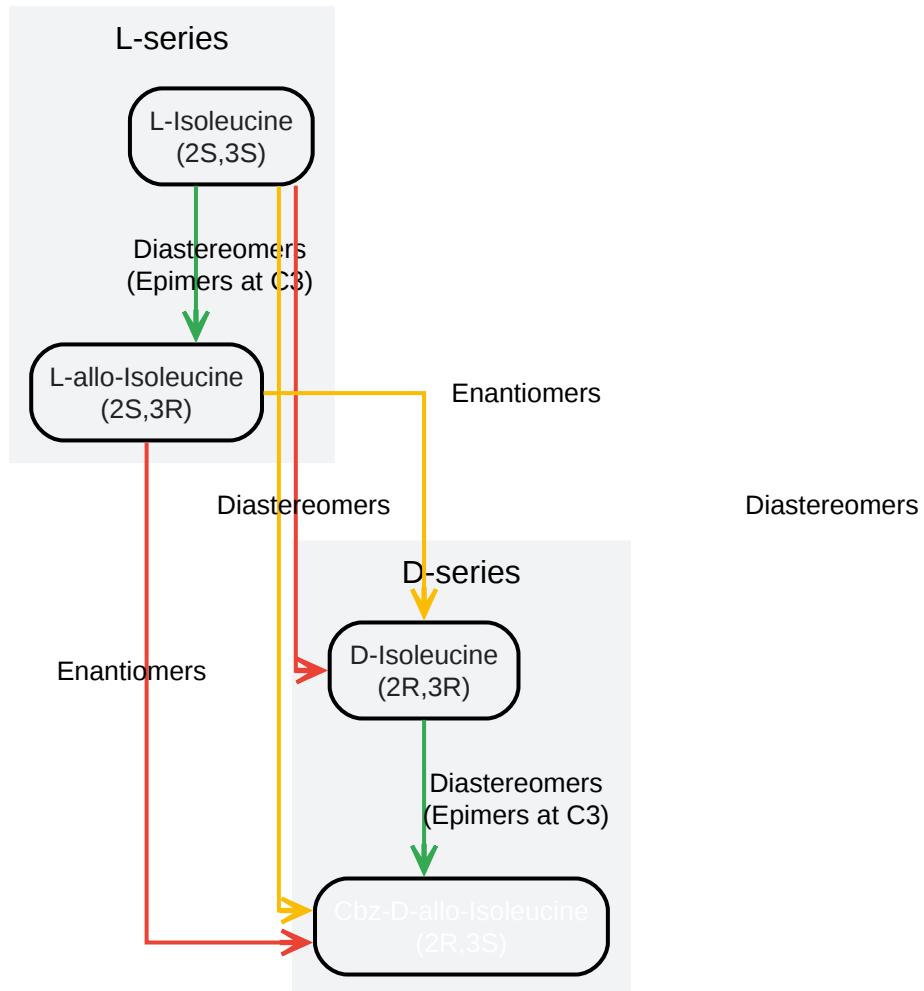
Isoleucine is an amino acid distinguished by the presence of two chiral centers at the α -carbon (C2) and the β -carbon (C3). This results in the existence of four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine.

D-allo-isoleucine is a diastereomer of the more common D-isoleucine. The stereochemical configuration of D-allo-isoleucine is (2R,3S). The "D" designation refers to the configuration at the α -carbon, which is analogous to D-glyceraldehyde. The "allo" prefix indicates that the configuration at the β -carbon is different from that of isoleucine.

The carboxybenzyl (Cbz) protecting group is attached to the nitrogen atom of the amino group and does not alter the inherent stereochemistry of the D-allo-isoleucine backbone. Therefore, the stereochemistry of **Cbz-D-allo-isoleucine** remains (2R,3S).

The relationship between the four stereoisomers of isoleucine can be visualized as follows:

Stereoisomers of Isoleucine

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Stereochemical relationships of isoleucine isomers.

Quantitative Physicochemical Data

The following table summarizes key quantitative data for D-allo-isoleucine and its N-protected analogue, Boc-D-allo-isoleucine, for comparative purposes. Specific data for **Cbz-D-allo-isoleucine** is less commonly reported in readily available literature, but the data for similar compounds provide a useful reference.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Specific Optical Rotation [α]D
D-allo-Isoleucine	C ₆ H ₁₃ NO ₂	131.17	291 (dec.)	-38° (c=1 in 6 M HCl)
Boc-D-allo-Isoleucine	C ₁₁ H ₂₁ NO ₄	231.29	56 - 61	-5 ± 2° (c=1.499 in MeOH)[1]
Cbz-D-allo-Isoleucine	C ₁₄ H ₁₉ NO ₄	265.31	Not available	Not available

Experimental Protocols

Synthesis and Purification of Cbz-D-allo-isoleucine

The synthesis of **CBz-D-allo-isoleucine** can be achieved through a two-step process involving the epimerization of a readily available starting material followed by N-protection and subsequent purification.

Workflow for the Synthesis of **CBz-D-allo-isoleucine**:



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Synthetic workflow for **CBz-D-allo-isoleucine**.

Step 1: Preparation of D-allo-isoleucine from L-isoleucine

A common method involves the epimerization of L-isoleucine at the α -carbon. This can be achieved by acetylation with acetic anhydride, which facilitates epimerization to a mixture of N-acetyl-L-isoleucine and N-acetyl-D-allo-isoleucine. These diastereomers can then be separated, for instance, by fractional crystallization of their ammonium salts due to differences in solubility. Subsequent deacetylation yields D-allo-isoleucine.

Step 2: N-Carbobenzyloxy (Cbz) Protection of D-allo-isoleucine

The protection of the amino group of D-allo-isoleucine is carried out under Schotten-Baumann conditions.

- Materials: D-allo-isoleucine, sodium carbonate, benzyl chloroformate (Cbz-Cl), diethyl ether, hydrochloric acid, ethyl acetate, anhydrous sodium sulfate.
- Procedure:
 - Dissolve D-allo-isoleucine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) and cool the solution in an ice bath.
 - While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
 - Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
 - Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
 - Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.
 - Extract the product with ethyl acetate.
 - Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **Cbz-D-allo-isoleucine**.

Step 3: Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure **Cbz-D-allo-isoleucine**.

Characterization of Cbz-D-allo-isoleucine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the stereochemistry of isoleucine derivatives. The chemical shifts and coupling constants of the α -proton are particularly informative for distinguishing between isoleucine and allo-isoleucine diastereomers.

- In ^1H NMR, the α -proton of the D-allo-isoleucine residue typically appears at a different chemical shift compared to the α -proton of an L-isoleucine residue in the same molecule or mixture.
- Similarly, in ^{13}C NMR, the chemical shift of the α -carbon of D-allo-isoleucine is distinct from that of L-isoleucine.

A detailed NMR analysis should be performed on the final product to confirm its identity and diastereomeric purity.

Polarimetry

The specific optical rotation of the purified **Cbz-D-allo-isoleucine** should be measured and compared with literature values for related compounds to confirm its enantiomeric purity.

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References

- 1. chemimpex.com [chemimpex.com]
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